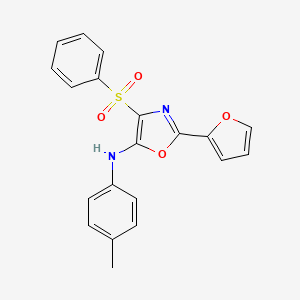
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine, also known as FSOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains a furan ring, a phenylsulfonyl group, and an oxazole ring.
Wirkmechanismus
The mechanism of action of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and this compound is being investigated for its potential use as an HDAC inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is its potential use as a versatile tool in drug discovery and development. Its ability to inhibit HDACs and exhibit anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for the development of novel therapeutics. However, the limitations of this compound include its low solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine. One potential direction is the development of this compound-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of this compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesemethoden
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine can be synthesized through a multistep process that involves the reaction of 2-furylamine with p-toluenesulfonyl chloride to form 2-(furan-2-yl)-N-(p-tolyl)sulfonylamine. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the oxazole ring, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-14-9-11-15(12-10-14)21-19-20(22-18(26-19)17-8-5-13-25-17)27(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYJSLIONTPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)
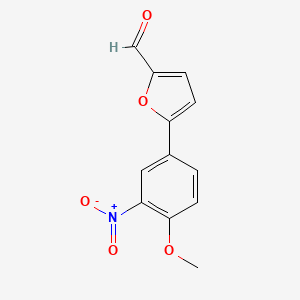

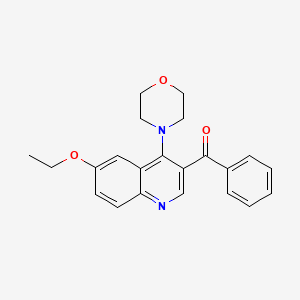
![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)

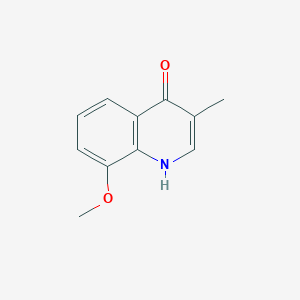
![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)
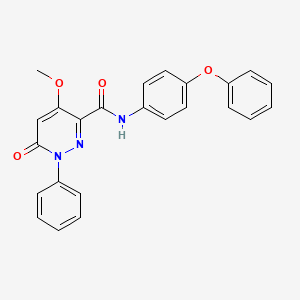

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)